molecular formula C8H11FO3 B2394013 Ethyl 3-fluoro-6-oxabicyclo[3.1.0]hexane-3-carboxylate CAS No. 2247107-83-9

Ethyl 3-fluoro-6-oxabicyclo[3.1.0]hexane-3-carboxylate

Cat. No.: B2394013
CAS No.: 2247107-83-9
M. Wt: 174.171
InChI Key: QKAQRMJCRRNRQP-UHFFFAOYSA-N
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Description

Ethyl 3-fluoro-6-oxabicyclo[31This compound is characterized by a bicyclic structure containing a fluorine atom and an ester functional group, making it a valuable molecule for various chemical and industrial applications.

Preparation Methods

The synthesis of Ethyl 3-fluoro-6-oxabicyclo[3.1.0]hexane-3-carboxylate typically involves a multi-step process. One common method includes the cycloaddition reaction, where a suitable precursor undergoes a [2+2] cycloaddition to form the bicyclic structure. The reaction conditions often require the use of photochemistry to facilitate the formation of the desired product . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

Ethyl 3-fluoro-6-oxabicyclo[3.1.0]hexane-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or other reduced products.

    Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium iodide or potassium fluoride.

    Hydrolysis: The ester functional group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Scientific Research Applications

Ethyl 3-fluoro-6-oxabicyclo[3.1.0]hexane-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and biological pathways.

    Medicine: Potential therapeutic applications are being explored, particularly in the development of new pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and materials, contributing to advancements in various industrial processes.

Mechanism of Action

The mechanism of action of Ethyl 3-fluoro-6-oxabicyclo[3.1.0]hexane-3-carboxylate involves its interaction with specific molecular targets. The fluorine atom and ester functional group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and influencing biological pathways. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Ethyl 3-fluoro-6-oxabicyclo[3.1.0]hexane-3-carboxylate can be compared with other similar compounds, such as:

    Ethyl 3-fluoro-6-oxabicyclo[2.1.1]hexane-3-carboxylate: This compound has a similar bicyclic structure but differs in the ring size and substitution pattern.

    Ethyl 3-chloro-6-oxabicyclo[3.1.0]hexane-3-carboxylate:

    Ethyl 3-fluoro-6-oxabicyclo[3.1.0]hexane-2-carboxylate: The position of the ester functional group is different, leading to variations in chemical behavior and applications.

Ethyl 3-fluoro-6-oxabicyclo[31

Properties

IUPAC Name

ethyl 3-fluoro-6-oxabicyclo[3.1.0]hexane-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11FO3/c1-2-11-7(10)8(9)3-5-6(4-8)12-5/h5-6H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKAQRMJCRRNRQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CC2C(C1)O2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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